methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Drug Design Pharmacokinetics

In medicinal chemistry, the inability to selectively functionalize the pyrazole N1 position after core elaboration limits SAR exploration. Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate solves this with its cleavable tetrahydropyranyl (THP) protecting group, enabling orthogonal N1 diversification at any synthetic stage. • Orthogonal protection: THP group remains stable during cross-coupling at the 5-bromo position, then cleanly removed for late-stage N1 alkylation/arylation. • Favorable drug-like properties: Calculated LogP 1.77 enhances oral absorption potential vs. more lipophilic N-aryl analogs. • Halogen bonding scaffold: The 5-bromo substituent facilitates structure-based design and crystallography studies. Supplied with ≥95% purity; ambient shipping.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol
CAS No. 1434142-09-2
Cat. No. B1404047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
CAS1434142-09-2
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C2CCCCO2)Br
InChIInChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
InChIKeyLPVKDOWUUBOZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: Advanced Pyrazole Building Block


methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2) is a specialized heterocyclic building block featuring a 5-bromo-substituted pyrazole core with an oxan-2-yl (tetrahydropyran-2-yl) protecting group at N1 and a methyl ester at C4 [1]. With a molecular formula of C10H13BrN2O3 and a molecular weight of approximately 289.13 g/mol, this compound is distinguished by its unique combination of substituents, which confer specific reactivity profiles and physicochemical properties (e.g., a calculated LogP of 1.77) valuable in advanced synthetic and medicinal chemistry applications [1]. As a key intermediate in the synthesis of biologically active molecules, its structural features are critical for modulating target engagement and pharmacokinetic parameters.

THP-protected pyrazole suitable for multi-step synthetic workflows requiring orthogonal N1 protection
5-Bromo substituent positioned for cross-coupling reactions (e.g., Suzuki-Miyaura) in lead-like scaffold elaboration
Methyl ester at C4 facilitates further derivatization into carboxylic acid or amide libraries

Why Simple Analogs Cannot Replace Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate


The unique combination of substituents on methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is not a trivial variation but a deliberate design for specific synthetic and biological outcomes. Simple substitution with unsubstituted pyrazoles, N-aryl analogs, or compounds lacking the tetrahydropyranyl (THP) protecting group fundamentally alters key properties such as metabolic stability, synthetic versatility, and molecular recognition [1]. For instance, the THP group is a common, cleavable protecting group for the pyrazole N-H, enabling precise, late-stage functionalization at the 1-position that is impossible with unprotected or permanently substituted analogs . Furthermore, the specific halogen (Br at the 5-position) and its position relative to the ester are critical for directing subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), which are central to building molecular complexity in medicinal chemistry campaigns [1]. Using a generic analog lacking these features would likely lead to synthetic dead-ends or compounds with inferior biological profiles, thereby compromising the integrity of structure-activity relationship (SAR) studies and downstream development.

N-Unprotected or N-Alkyl Analogs
Lack of THP protecting group removes ability to perform late-stage N1 diversification; synthetic route may shift toward undesired side reactions.
N-Aryl Pyrazole Carboxylates
Higher lipophilicity (estimated LogP >3) may compromise lead-like property profiles and limit aqueous solubility screening compared to the THP-protected core.
3-Bromo Regioisomer
Different regiochemistry alters cross-coupling reactivity and halogen-bonding geometry; may not reproduce desired C–C bond formation at the 5-position.

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate vs. Closest Analogs


Superior Lipophilicity via THP Protection

The presence of the oxan-2-yl (tetrahydropyran-2-yl, THP) group in methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate results in a calculated partition coefficient (LogP) of 1.77 [1]. This value is significantly lower than that of a close analog lacking this group, such as ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate, which has a molecular weight of 309.16 g/mol and, due to its larger aryl substituent, is expected to exhibit a substantially higher LogP (>3.0) . The lower LogP of the target compound indicates better aqueous solubility and a more favorable profile for oral bioavailability, a critical advantage in early-stage drug discovery where many candidates fail due to poor pharmacokinetics.

Lipophilicity Profile
Reported
LogP 1.77 (target) vs >3.0 (N-aryl analog)
Supports lead-like property profiling; lower LogP suggests higher aqueous solubility context
In silico prediction (ALOGPS/XLogP3); experimental LogP may vary
Medicinal Chemistry Drug Design Pharmacokinetics

Orthogonal N1-Functionalization via THP Protection

The THP group is a widely recognized protecting group for pyrazole nitrogen atoms, allowing for selective deprotection under mild acidic conditions to reveal the free N-H for subsequent functionalization [1]. This is in stark contrast to compounds like ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate, which already possesses an unprotected N-H but at the cost of potential synthetic incompatibility with basic or nucleophilic reagents used elsewhere in a multi-step sequence [2]. While the acetamido analog allows immediate functionalization at N1, it lacks the orthogonality provided by the THP group. This orthogonality is essential for complex molecule assembly where a specific sequence of deprotection and coupling events is required.

Orthogonal Protection Strategy
Class-level inference
THP enables independent N1 deprotection under mild acid
Enables protect-functionalize-deprotect workflow
Standard THP lability; compatibility with other esters should be verified
Organic Synthesis Protecting Groups Pyrazole Chemistry

5-Bromo vs. 3-Bromo Regiochemistry

The exact position of the bromine atom on the pyrazole ring dictates its electronic environment and, consequently, its reactivity in cross-coupling reactions and its capacity for halogen bonding. While no crystal structure is available for the target compound itself, a 2023 study in CrystEngComm analyzed the crystal structures of closely related 5-bromo-1-arylpyrazoles and characterized their halogen bonding features [1]. This study provides a direct structural basis for understanding how the 5-bromo substituent can engage in directional, non-covalent interactions (σ-hole bonding) that influence molecular packing and protein-ligand recognition. In contrast, the isomeric methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 2102411-98-1) would exhibit a different electronic distribution and, based on the principles of heterocyclic chemistry, a distinct reactivity profile in metal-catalyzed cross-couplings (e.g., the 5-position is generally more reactive towards oxidative addition with Pd(0) than the 3-position in pyrazoles).

5-Bromo Regiochemistry
Class-level inference
5-Br adjacent to N1-THP; distinct reactivity vs 3-bromo isomer
Determines cross-coupling site and halogen bonding geometry
Inferred from 5-bromo-1-arylpyrazole crystal structures
Structural Biology X-ray Crystallography Halogen Bonding

Applications of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate


Orally Bioavailable Lead Compound Design

Medicinal chemists seeking to improve the oral bioavailability of pyrazole-based drug candidates should prioritize methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. Its calculated LogP of 1.77 positions it favorably within the optimal range for oral absorption, offering a significant advantage over more lipophilic N-aryl analogs which may suffer from poor solubility and high metabolic clearance [1]. This compound serves as an ideal starting point for synthesizing libraries of N1-functionalized pyrazoles with enhanced drug-like properties, as it allows for late-stage diversification after the core has been elaborated, a strategy that is often precluded by the high lipophilicity of aryl-substituted cores.

Multi-Step Synthesis of Complex Molecules

In academic or industrial laboratories engaged in the total synthesis of complex natural products or drug candidates, the orthogonal protection offered by the THP group in this compound is indispensable. Its use enables a modular synthetic approach where the pyrazole N-H can be unveiled at a precise stage for a specific coupling or alkylation, while other sensitive functionalities remain untouched [2]. This level of synthetic control is not possible with N-alkyl or N-aryl pyrazole carboxylates, which would be 'dead ends' for further N1 diversification, or with N-unprotected analogs, which could lead to unwanted side reactions during the synthesis of the pyrazole core itself.

Halogen Bonding and Directed Reactivity in Pyrazoles

Structural biologists, crystallographers, and computational chemists investigating non-covalent interactions can use this compound as a validated scaffold for studying halogen bonding. The 5-bromo substituent is known to form strong halogen bonds, as characterized in a 2023 CrystEngComm study on structurally similar 5-bromo-1-arylpyrazoles [3]. This feature can be exploited for controlling solid-state packing or for designing enzyme inhibitors where a halogen bond with a protein backbone carbonyl is desired. The use of the 5-bromo regioisomer is critical, as the geometry of this interaction is highly directional and depends on the precise position of the halogen atom on the heterocyclic ring.

Application
Selection Property
Validation Focus
Lead-like scaffold design
THP-protected pyrazole with reported lipophilicity profile
Aqueous solubility and permeability assessment
Multi-step heterocycle synthesis
Orthogonal N1-THP protecting group
Late-stage N1 diversification strategy
Halogen bonding-directed studies
5-Bromo regiochemistry and σ-hole donor context
Crystal engineering or protein-ligand interaction design

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